
Ethanon, 1-(4-Nitrophenyl)-, Oxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-nitrophenyl)-, oxime is a chemical compound with the molecular formula C8H8N2O3. It is also known by its systematic name, (1E)-1-(4-nitrophenyl)ethanone oxime . This compound is characterized by the presence of a nitrophenyl group attached to an ethanone oxime structure. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(4-nitrophenyl)-, oxime is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-nitrophenyl)-, oxime typically involves the reaction of 4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-(4-nitrophenyl)-, oxime are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(4-nitrophenyl)-, oxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Various nucleophiles, acidic or basic conditions depending on the desired substitution.
Major Products Formed
Reduction: 1-(4-aminophenyl)ethanone oxime.
Substitution: Products vary depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(4-nitrophenyl)-, oxime involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. The oxime group can also undergo rearrangement reactions, such as the Beckmann rearrangement, to form amides . These reactions involve the migration of groups within the molecule, facilitated by the presence of a catalyst or specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(4-nitrophenyl)-, oxime can be compared with other similar compounds, such as:
- 1-(4-hydroxyphenyl)ethanone oxime
- 1-(4-methoxyphenyl)ethanone oxime
- 1-(4-aminophenyl)ethanone oxime
These compounds share a similar ethanone oxime structure but differ in the substituents attached to the phenyl ring. The presence of different functional groups (hydroxy, methoxy, amino) imparts unique chemical properties and reactivity to each compound .
Eigenschaften
IUPAC Name |
N-[1-(4-nitrophenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBZVFYQPTWRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352271 |
Source


|
| Record name | Ethanone, 1-(4-nitrophenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-64-0 |
Source


|
| Record name | Ethanone, 1-(4-nitrophenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
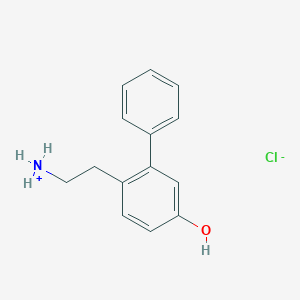

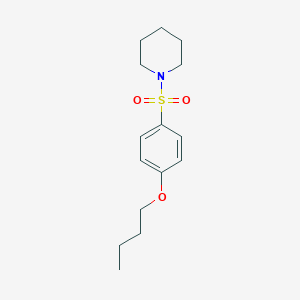
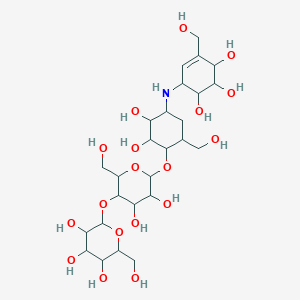
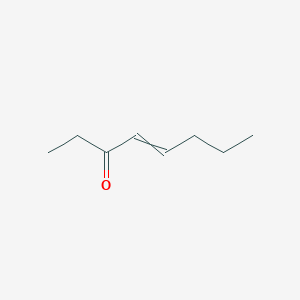

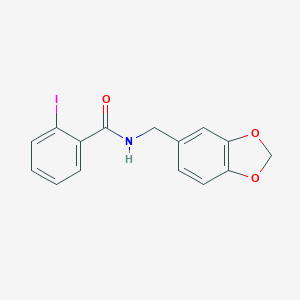

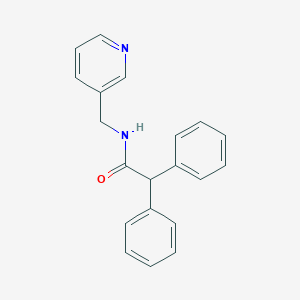
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
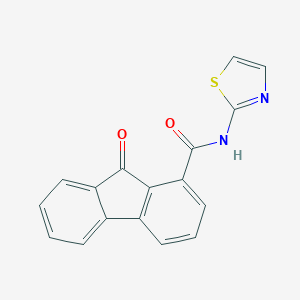
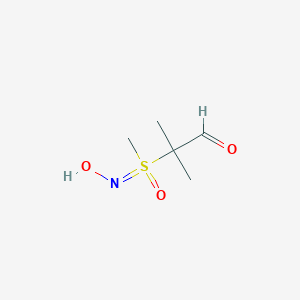
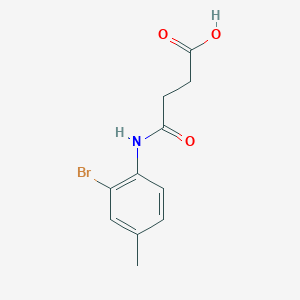
![2-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methylbenzoic acid](/img/structure/B225868.png)
